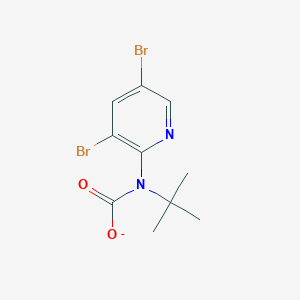
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is a chemical compound that has been widely used in scientific research for various purposes. It is a carbamate derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is not well understood. However, it is believed to act as a nucleophile, which can react with various electrophiles. It can also form stable complexes with metal ions, which can be useful in catalytic reactions. The exact mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is still an area of active research.
Biochemical and Physiological Effects:
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health. It is relatively stable under normal laboratory conditions and can be stored for long periods without degradation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate in laboratory experiments include its ease of synthesis, low toxicity, and unique properties. It can be used as a reagent, catalyst, or ligand in various reactions. However, its limitations include its relatively high cost and limited availability. It may also not be suitable for certain types of experiments.
Orientations Futures
There are several future directions for the study of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate. One area of research could focus on its potential use in drug discovery and development. It may also be useful in the synthesis of new materials with unique properties. The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate could also be further studied to better understand its reactivity and potential applications. Moreover, new synthesis methods could be developed to improve the yield and efficiency of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate.
Méthodes De Synthèse
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate can be synthesized using different methods, including the reaction of tert-butyl isocyanate with 3,5-dibromo-2-pyridinecarboxylic acid, followed by the addition of triethylamine. Another method involves the reaction of 3,5-dibromo-2-pyridinamine with tert-butyl chloroformate in the presence of triethylamine. The synthesis of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate has been widely used in scientific research for various purposes. It has been used as a reagent in the synthesis of other compounds, such as pyridine derivatives. It has also been used as a catalyst in the synthesis of various organic compounds. Moreover, N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate has been used as a ligand in the preparation of metal complexes. Its unique properties have made it a useful tool in scientific research.
Propriétés
IUPAC Name |
N-tert-butyl-N-(3,5-dibromopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)14(9(15)16)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,15,16)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFUFFIYAKDXDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=C(C=C(C=N1)Br)Br)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N2O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)

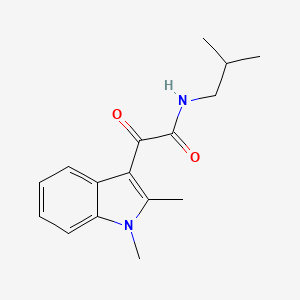

![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2465785.png)
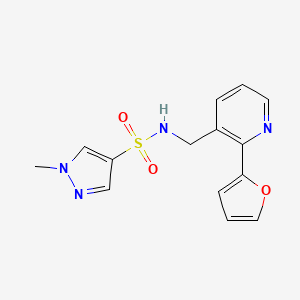
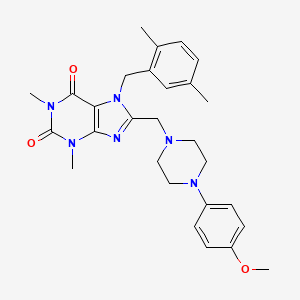


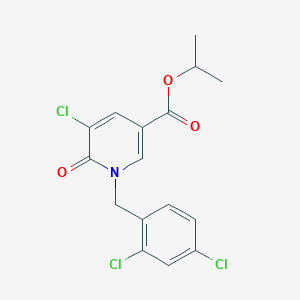
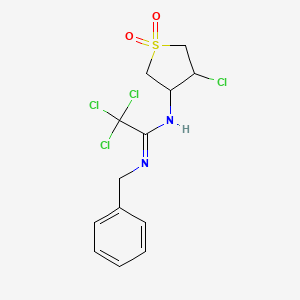
![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)